Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
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Overview
Description
Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: is an organic compound that features two boronic ester groups attached to a central amine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of boronic ester groups makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions usually include heating the mixture to reflux for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine can undergo oxidation reactions, particularly at the boronic ester groups.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Reduced boronic ester compounds.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Polymer Synthesis: Utilized in the synthesis of conjugated polymers for electronic applications.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Catalysis: Acts as a catalyst in various organic transformations.
Mechanism of Action
The mechanism by which Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester groups facilitate the formation of carbon-carbon bonds by interacting with palladium catalysts. The molecular targets include aryl halides, and the pathways involved are typically those of the Suzuki-Miyaura coupling mechanism[9][9].
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the central amine group.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole core instead of an amine.
Uniqueness: Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine is unique due to its dual boronic ester groups attached to a central amine, which enhances its reactivity and versatility in various organic transformations. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C24H33B2NO4 |
---|---|
Molecular Weight |
421.1 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C24H33B2NO4/c1-21(2)22(3,4)29-25(28-21)17-9-13-19(14-10-17)27-20-15-11-18(12-16-20)26-30-23(5,6)24(7,8)31-26/h9-16,27H,1-8H3 |
InChI Key |
OCOXSASWGGEHJJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |
Origin of Product |
United States |
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